Cas no 1207-72-3 (10-Methylphenothiazine)

10-Methylphenothiazine is a heterocyclic organic compound belonging to the phenothiazine class, characterized by a sulfur and nitrogen-containing tricyclic structure. Its methyl substitution at the 10-position enhances stability and influences its electronic properties, making it useful in applications such as organic synthesis, photochemistry, and as a precursor for pharmaceuticals or dyes. The compound exhibits notable redox activity, serving as an electron donor or intermediate in catalytic processes. Its robust aromatic framework contributes to thermal and oxidative resistance, while its planar structure facilitates π-stacking interactions in material science applications. 10-Methylphenothiazine is valued for its versatility in research and industrial contexts.
10-Methylphenothiazine structure
10-Methylphenothiazine structure
Product Name:10-Methylphenothiazine
CAS No:1207-72-3
MF:C13H11NS
MW:213.298141717911
MDL:MFCD00041836
CID:83503
PubChem ID:253661643
Update Time:2025-05-21

10-Methylphenothiazine Chemical and Physical Properties

Names and Identifiers

    • 10-methyl-10H-phenothiazine
    • 10-Methylphenothiazine
    • N-Methylphenothiazine
    • 10H-Phenothiazine,10-methyl
    • 10-methyl-10H-phenothiazole
    • Phenothiazine,10-methyl
    • Phenothiazine, 10-methyl-
    • QXBUYALKJGBACG-UHFFFAOYSA-N
    • BIDD:GT0308
    • Phenothiazide methyl derivative
    • NSC120
    • HMS1607P22
    • Phenothiazine, 10-methyl- (8CI)
    • STK290983
    • 9,10-Dibenzoi
    • DTXSID9061623
    • AS-59025
    • 10-Methyl-10H-phenothiazine #
    • EU-0034218
    • InChI=1/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H
    • CHEMBL4740697
    • 10-Methylphenothiazine, 98%
    • NSC-120
    • EINECS 214-896-8
    • NS00023931
    • 1207-72-3
    • M2517
    • NSC 120
    • Q27216118
    • AKOS000282459
    • CS-0031416
    • MFCD00041836
    • CHEBI:125497
    • SR-01000396249
    • FT-0737548
    • 10H-Phenothiazine, 10-methyl-
    • SCHEMBL231247
    • BDBM50599589
    • SR-01000396249-1
    • BRD-K16828188-001-01-3
    • 9,10-Dibenzoisothiazine, 10-methyl-
    • DTXCID2033659
    • MDL: MFCD00041836
    • Inchi: 1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
    • InChI Key: QXBUYALKJGBACG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 213.06100
  • Monoisotopic Mass: 213.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 28.5

Experimental Properties

  • Color/Form: Grayish yellow crystal
  • Density: 1.1168 (rough estimate)
  • Melting Point: 100.0 to 104.0 deg-C
  • Boiling Point: 341.6°Cat760mmHg
  • Flash Point: 160.4°C
  • Refractive Index: 1.5700 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 28.54000
  • LogP: 3.98410
  • λmax: 310(CHCl3)(lit.)
  • Solubility: Insoluble

10-Methylphenothiazine Security Information

10-Methylphenothiazine Customs Data

  • HS CODE:2934300000
  • Customs Data:

    China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10-Methylphenothiazine Pricemore >>

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10-Methylphenothiazine Related Literature

Additional information on 10-Methylphenothiazine

10-Methylphenothiazine: A Comprehensive Overview

10-Methylphenothiazine, also known by its CAS number 1207-72-3, is a chemical compound that belongs to the phenothiazine family. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. The structure of 10-Methylphenothiazine consists of a phenothiazine ring with a methyl group attached at the 10th position, which imparts unique electronic and structural properties to the molecule.

The phenothiazine family of compounds has been extensively studied for their potential in organic electronics. Recent research has highlighted the role of 10-Methylphenothiazine as a promising candidate for use in organic semiconductors and photovoltaic devices. Its ability to absorb light across a broad spectrum makes it particularly suitable for applications in solar energy conversion. Scientists have explored the use of 10-Methylphenothiazine-based materials in tandem solar cells, where they demonstrate enhanced efficiency due to their optimal bandgap alignment.

In the pharmaceutical industry, 10-Methylphenothiazine has shown potential as an intermediate in drug synthesis. Its unique electronic properties make it an attractive building block for designing bioactive molecules. Recent studies have focused on its role in the development of anti-inflammatory agents and antioxidants, leveraging its ability to scavenge free radicals and modulate cellular signaling pathways.

The synthesis of 10-Methylphenothiazine involves a multi-step process that typically starts with the oxidation of a suitable thioether precursor. Researchers have optimized this process to improve yield and purity, employing green chemistry principles to minimize environmental impact. The compound can also be synthesized via alternative routes, such as cyclization reactions involving aromatic amines and sulfur-containing reagents.

In terms of environmental applications, 10-Methylphenothiazine has been investigated for its ability to act as a photosensitizer in photocatalytic reactions. Its strong absorption in the visible region enables efficient light harvesting, making it useful for degrading organic pollutants in water. Recent advancements have demonstrated its effectiveness in breaking down recalcitrant compounds under sunlight, offering a sustainable solution for water purification.

The study of 10-Methylphenothiazine's photophysical properties has revealed insights into its excited-state dynamics. Advanced spectroscopic techniques, such as transient absorption spectroscopy, have been employed to characterize its excited-state lifetimes and energy transfer pathways. These studies are crucial for understanding its performance in optoelectronic devices and developing strategies to enhance its efficiency.

In conclusion, 10-Methylphenothiazine, with its CAS number 1207-72-3, stands out as a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, solidifying its position as an important molecule in modern chemistry.

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